![molecular formula C12H14N2O B8009206 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile](/img/structure/B8009206.png)
4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile
Overview
Description
4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with a complex structure that includes an amino group, a phenyl ring, a tetrahydropyran ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzonitrile with tetrahydropyran-4-one under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
4-(4-Aminophenyl)tetrahydro-2H-pyran-4-carbonitrile has been explored for its potential therapeutic properties:
- Anticancer Activity: Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives have shown cytotoxic activity against HCT-116 colorectal cancer cells, with IC50 values lower than standard chemotherapeutics like ampicillin .
Compound | Type | IC50 (µM) | Activity |
---|---|---|---|
4g | Anticancer | 75.1 | Inhibits HCT-116 proliferation |
4j | Anticancer | 85.88 | Inhibits HCT-116 proliferation |
- Mechanism of Action: The compound's mechanism involves interaction with specific molecular targets, modulating enzyme activity and influencing signal transduction pathways.
Antibacterial and Antiviral Properties
The compound has also been investigated for its antibacterial and antiviral activities:
- Antibacterial Efficacy: Certain derivatives exhibited superior activity against Gram-positive bacteria, suggesting potential as lead compounds in antibiotic development .
Biochemical Probes
In biological studies, the compound serves as a biochemical probe to investigate enzyme inhibition and other biochemical pathways. Its ability to form hydrogen bonds enhances its utility in studying protein interactions.
Antitumor Activity
A study evaluated a series of pyran derivatives for their cytotoxic effects on various cancer cell lines. Specific analogs demonstrated effective inhibition of cell growth through mechanisms involving apoptosis induction and kinase inhibition .
Antibacterial Studies
Another investigation focused on the antibacterial properties of pyran derivatives, revealing that certain compounds exhibited enhanced activity against various bacterial strains compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Shares the amino group and phenyl ring but lacks the tetrahydropyran and nitrile groups.
4-Aminobenzonitrile: Contains the amino and nitrile groups but lacks the tetrahydropyran ring.
Tetrahydropyran-4-one: Contains the tetrahydropyran ring but lacks the amino and nitrile groups.
Uniqueness
4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tetrahydropyran ring enhances its stability and solubility, making it a valuable compound for various applications.
Biological Activity
4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a tetrahydropyran ring with an amino group and a carbonitrile functional group, which contribute to its biological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing that certain derivatives possess comparable activity to established antibiotics like ampicillin.
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
This compound | 50 | 100 |
Ampicillin | 25 | 50 |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study focused on its effect on breast cancer cells (MCF-7), reporting a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM. The mechanism appears to involve the activation of caspase pathways.
Antiviral Activity
The compound has also been evaluated for its antiviral potential, particularly against dengue virus (DENV). In a study involving human primary cells, it was shown to inhibit viral replication with an EC50 value of 1.5 µM. The compound's mechanism involves interference with viral entry or replication processes.
Case Studies
- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of various tetrahydropyran derivatives, including this compound, against resistant strains of bacteria. The findings suggested that modifications to the amino group could enhance antimicrobial potency.
- Cancer Cell Line Studies : Research conducted on multiple cancer cell lines indicated that the compound's structural features play a crucial role in its ability to inhibit cell proliferation. Specific attention was given to the carbonitrile group, which appears essential for its cytotoxic effects.
- Antiviral Mechanism Exploration : Investigations into the antiviral mechanisms revealed that the compound could modulate host cell responses to viral infections, potentially enhancing cellular defenses against DENV.
Properties
IUPAC Name |
4-(4-aminophenyl)oxane-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-12(5-7-15-8-6-12)10-1-3-11(14)4-2-10/h1-4H,5-8,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWDRVCOTROABG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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